2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of atoms.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the specific reactions involved, the conditions under which they occur, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including the reactants, products, and mechanisms involved.Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, and solubility, and chemical properties such as reactivity and stability.Scientific Research Applications
Chemical Synthesis and Compound Development
Research into compounds structurally related to 2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine has led to the development of various derivatives with potential biological activities. For instance, studies have shown the synthesis of novel pyrazole and pyrazoline derivatives through reactions involving thioureas, thioamides, and aroylphenylacetylenes, which result in compounds with significant antibacterial and antifungal activities (Basyouni & Omar, 1974). Similar research has led to the creation of pyrazoline compounds demonstrating strong antioxidant properties and potential therapeutic benefits against various bacterial strains (Khotimah et al., 2018).
Biological Evaluation and Activity Screening
Further studies have expanded into the biological evaluation of synthesized derivatives, revealing a range of pharmacological properties. For example, novel pyrene glycosides have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents (Srinivas et al., 2020). Additionally, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some showing cytotoxic activity against cancer cell lines, further emphasizing the therapeutic potential of these compounds (Hassan et al., 2014).
Antidepressant Activities
Research into pyrazoline derivatives has also indicated their potential as antidepressant agents. Specific compounds have demonstrated significant reductions in immobility times in animal models, suggesting their utility in treating depressive disorders (Palaska et al., 2001). This line of investigation highlights the importance of chemical synthesis in discovering new molecules with potential therapeutic benefits.
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-25-17-8-2-14(3-9-17)13-26-20-19-12-18(23-24(19)11-10-22-20)15-4-6-16(21)7-5-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAASKMCJLLJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine |
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